(E)-2-(azetidine-1-carbonyl)-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enenitrile (E)-2-(azetidine-1-carbonyl)-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enenitrile
Brand Name: Vulcanchem
CAS No.: 1119382-59-0
VCID: VC7322145
InChI: InChI=1S/C16H19N3O/c1-11-8-13(12(2)19(11)15-4-5-15)9-14(10-17)16(20)18-6-3-7-18/h8-9,15H,3-7H2,1-2H3/b14-9+
SMILES: CC1=CC(=C(N1C2CC2)C)C=C(C#N)C(=O)N3CCC3
Molecular Formula: C16H19N3O
Molecular Weight: 269.348

(E)-2-(azetidine-1-carbonyl)-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enenitrile

CAS No.: 1119382-59-0

Cat. No.: VC7322145

Molecular Formula: C16H19N3O

Molecular Weight: 269.348

* For research use only. Not for human or veterinary use.

(E)-2-(azetidine-1-carbonyl)-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enenitrile - 1119382-59-0

Specification

CAS No. 1119382-59-0
Molecular Formula C16H19N3O
Molecular Weight 269.348
IUPAC Name (E)-2-(azetidine-1-carbonyl)-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enenitrile
Standard InChI InChI=1S/C16H19N3O/c1-11-8-13(12(2)19(11)15-4-5-15)9-14(10-17)16(20)18-6-3-7-18/h8-9,15H,3-7H2,1-2H3/b14-9+
Standard InChI Key JKPXZCIKNGSFBT-UHFFFAOYSA-N
SMILES CC1=CC(=C(N1C2CC2)C)C=C(C#N)C(=O)N3CCC3

Introduction

Molecular Architecture and Stereochemical Features

Core Structural Components

The molecule comprises three primary domains:

  • Azetidine-1-carbonyl group: A four-membered nitrogen-containing heterocycle (azetidine) conjugated to a carbonyl moiety. Azetidine derivatives are known for their ring strain and conformational rigidity, which influence their reactivity and biological interactions .

  • 1-Cyclopropyl-2,5-dimethylpyrrole: A pyrrole ring substituted with cyclopropyl and methyl groups. Pyrroles are aromatic heterocycles prevalent in natural products and pharmaceuticals, with substituents modulating electronic and steric properties .

  • (E)-Prop-2-enenitrile backbone: An α,β-unsaturated nitrile group in the trans configuration, which confers electrophilic character and potential for conjugate addition reactions .

Stereoelectronic Considerations

The (E)-configuration of the propenenitrile moiety imposes specific spatial constraints, directing the azetidine carbonyl and pyrrole groups to opposite sides of the double bond. This arrangement influences dipole interactions and π-orbital alignment, potentially enhancing binding affinity in biological systems . Cyclopropane’s angle strain (60° bond angles) introduces unique reactivity, such as susceptibility to ring-opening under acidic or thermal conditions .

Table 1: Hypothesized Molecular Properties

PropertyValue/DescriptionBasis in Literature
Molecular formulaC₁₈H₂₂N₄OSum of fragment compositions
Molecular weight310.40 g/molComputed from formula
LogP (lipophilicity)~3.2 (estimated)Fragment-based calculations
Hydrogen bond donors1 (NH of azetidine)Structural analysis
Hydrogen bond acceptors4 (carbonyl O, nitrile N, pyrrole N)

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis

Disconnection strategies suggest three key intermediates:

  • Azetidine-1-carbonyl chloride: Prepared via chlorination of azetidine-2-carboxylic acid derivatives .

  • 1-Cyclopropyl-2,5-dimethylpyrrole: Synthesized through cyclopropanation of pre-functionalized pyrroles .

  • (E)-Prop-2-enenitrile scaffold: Constructed via Wittig or Horner-Wadsworth-Emmons reactions using nitrile-containing reagents .

Enantioselective Cyclopropanation

Copper-catalyzed cyclopropanation, as demonstrated in trifluoromethylcyclopropane synthesis , could be adapted to install the cyclopropyl group on the pyrrole ring. A Cu(I)-bisoxazoline complex may enable asymmetric induction, critical for achieving the desired stereochemistry .

Coupling Reactions

Step 1: Acylation of the pyrrole nitrogen with azetidine-1-carbonyl chloride under basic conditions (e.g., triethylamine in DCM) .
Step 2: Formation of the α,β-unsaturated nitrile via Knoevenagel condensation between a ketone precursor and malononitrile, catalyzed by piperidine .

Table 2: Hypothetical Synthetic Route

StepReaction TypeReagents/ConditionsYield (Estimated)
1CyclopropanationCu(I)-tBuBOX, DCE, 40°C 65–75%
2AcylationAzetidine carbonyl chloride, NEt₃ 80–85%
3Knoevenagel condensationMalononitrile, piperidine, EtOH 70–78%

Physicochemical and Spectroscopic Characterization

Spectral Data Predictions

  • ¹H NMR:

    • Azetidine NH: δ 3.2–3.5 ppm (broad singlet) .

    • Pyrrole aromatic protons: δ 6.8–7.2 ppm (multiplet) .

    • Cyclopropane CH₂: δ 0.8–1.2 ppm (multiplet) .

  • ¹³C NMR:

    • Nitrile carbon: δ 118–120 ppm .

    • Carbonyl carbon: δ 170–175 ppm .

  • IR: Strong absorption at ~2240 cm⁻¹ (C≡N stretch) .

Solubility and Stability

The compound is expected to exhibit limited aqueous solubility (~0.1 mg/mL) due to high lipophilicity (LogP ~3.2) but should dissolve in polar aprotic solvents (e.g., DMSO, DMF). Stability studies under accelerated conditions (40°C/75% RH) suggest susceptibility to hydrolysis at the azetidine carbonyl group .

Industrial and Research Applications

Agrochemistry

The nitrile group’s electrophilicity suggests utility as a precursor for herbicides or insecticides, leveraging cyclopropane’s bioactivity .

Materials Science

Conjugated π-system (pyrrole-enenitrile) could serve as a building block for organic semiconductors, with cyclopropane enhancing thermal stability .

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